molecular formula C8H7BrFIO B14761494 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene

1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene

Katalognummer: B14761494
Molekulargewicht: 344.95 g/mol
InChI-Schlüssel: IOLGSWMXRRIZRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7BrFIO It is a derivative of benzene, substituted with bromine, ethoxy, fluorine, and iodine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by substitution reactions to introduce the ethoxy and fluoro groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing advanced chemical reactors and purification techniques. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophiles and Electrophiles: Used in substitution reactions.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and functional groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-4-fluoro-2-iodobenzene
  • 1-Bromo-3-ethoxy-2-fluoro-4-iodobenzene
  • 2-Bromo-4-fluoro-1-iodobenzene

Comparison: 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene is unique due to the specific arrangement of its substituents, which influences its chemical properties and reactivity

Eigenschaften

Molekularformel

C8H7BrFIO

Molekulargewicht

344.95 g/mol

IUPAC-Name

1-bromo-4-ethoxy-2-fluoro-3-iodobenzene

InChI

InChI=1S/C8H7BrFIO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3

InChI-Schlüssel

IOLGSWMXRRIZRK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C=C1)Br)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.